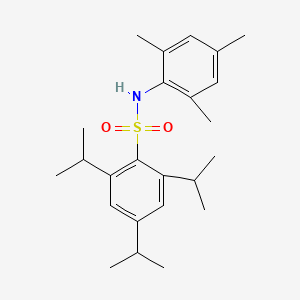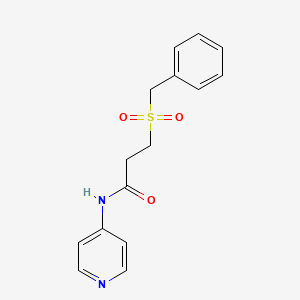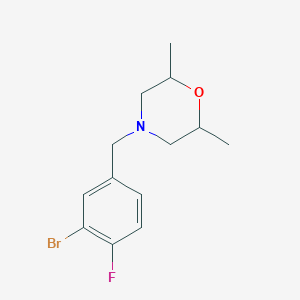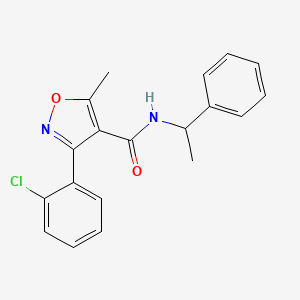![molecular formula C18H26ClN3O4S B5208038 1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5208038.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. This compound is extensively used in scientific research for its various biochemical and physiological effects. The compound is synthesized using a well-defined method, and its mechanism of action is well understood.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide is well understood. The compound acts as an inhibitor of various enzymes and proteins such as proteases, kinases, and phosphatases. The compound binds to the active site of these enzymes and inhibits their activity. The compound also binds to various receptors and modulates their activity. The compound has been shown to modulate the activity of various ion channels and transporters.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes such as proliferation, differentiation, and apoptosis. The compound has also been shown to modulate the activity of various receptors involved in neurotransmission and hormone signaling. The compound has been shown to have antiproliferative, anti-inflammatory, and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide has several advantages for lab experiments. The compound is readily available and easy to synthesize. The compound has a well-defined mechanism of action and has been extensively studied in various biological systems. The compound is also stable and can be stored for long periods. However, the compound has some limitations for lab experiments. The compound may have off-target effects, and its activity may be affected by the cellular environment. The compound may also have limited solubility in aqueous solutions.
Direcciones Futuras
1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide has several future directions for research. The compound can be used to study the role of various enzymes and proteins in disease states such as cancer, inflammation, and neurodegenerative disorders. The compound can also be used to develop new drugs that target specific enzymes and receptors. The compound can also be used to study the pharmacokinetics and pharmacodynamics of various drugs. Further research is needed to understand the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that is extensively used in scientific research for its various biochemical and physiological effects. The compound has a well-defined synthesis method, mechanism of action, and has several advantages for lab experiments. The compound has several future directions for research and can be used to study the role of various enzymes and proteins in disease states and develop new drugs that target specific enzymes and receptors. Further research is needed to understand the full potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide involves the reaction of 1-(4-chlorophenyl)sulfonyl)piperidine-4-carboxylic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide is extensively used in scientific research for its various biochemical and physiological effects. The compound is used as a tool compound to study the role of various proteins and enzymes in biological systems. It is also used to study the mechanism of action of various drugs and their interactions with biological targets. The compound is used in various assays such as enzyme assays, receptor binding assays, and cell-based assays.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c19-16-1-3-17(4-2-16)27(24,25)22-8-5-15(6-9-22)18(23)20-7-10-21-11-13-26-14-12-21/h1-4,15H,5-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTLFXUEMZEZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)

![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B5208031.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)

![4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5208060.png)

![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-(4-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5208071.png)